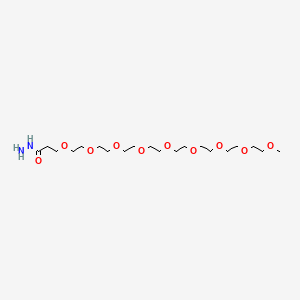
DBCO-NHCO-PEG6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-NHCO-PEG6-amine is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound combines the properties of dibenzocyclooctyne (DBCO), polyethylene glycol (PEG), and an amine group, making it highly versatile for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG6-amine is synthesized through a series of chemical reactions involving the coupling of DBCO with PEG and an amine group. The process typically involves:
Activation of DBCO: DBCO is activated using reagents such as N-hydroxysuccinimide (NHS) esters.
Coupling with PEG: The activated DBCO is then reacted with PEG under controlled conditions to form a stable intermediate.
Introduction of Amine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DBCO and PEG are synthesized and purified.
Automated Coupling: Automated systems are used to couple DBCO with PEG and introduce the amine group.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure high purity and consistency
Análisis De Reacciones Químicas
Types of Reactions
DBCO-NHCO-PEG6-amine undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules without the need for a copper catalyst.
Amide Bond Formation: The amine group can react with carboxylic acids or activated esters to form stable amide bonds.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature.
Amide Bond Formation: Commonly uses reagents such as NHS esters and is conducted under mild conditions
Major Products Formed
Aplicaciones Científicas De Investigación
DBCO-NHCO-PEG6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of PROTACs for targeted protein degradation, which has therapeutic potential for various diseases
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mecanismo De Acción
DBCO-NHCO-PEG6-amine exerts its effects through:
Strain-Promoted Alkyne-Azide Cycloaddition: The DBCO group undergoes a strain-promoted reaction with azide-containing molecules, forming stable triazole linkages.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters to form stable amide bonds, facilitating the conjugation of various molecules
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-amine: Similar structure but with a shorter PEG chain.
DBCO-PEG8-amine: Similar structure but with a longer PEG chain.
DBCO-NHS ester: Contains an NHS ester group instead of an amine group.
Uniqueness
DBCO-NHCO-PEG6-amine is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The combination of DBCO, PEG, and an amine group makes it highly versatile for chemical and biological research .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O8/c34-13-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-12-32(37)35-14-11-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36/h1-8H,11-27,34H2,(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLVJJDRBIDYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














